

3-Chloro-4-nitropyridine hydrochloride safety data sheet (SDS)

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Compound of Interest

Compound Name: 3-Chloro-4-nitropyridine
hydrochloride

CAS No.: 1257849-11-8

Cat. No.: B3365682

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Technical Guide: 3-Chloro-4-nitropyridine Hydrochloride

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery

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CIN

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[1] · HCl

Executive Summary & Chemical Identity

3-Chloro-4-nitropyridine hydrochloride is a high-value heterocyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[2] Its structural utility lies in the orthogonal reactivity of its substituents: the 4-nitro group (susceptible to reduction or nucleophilic displacement) and the 3-chloro group (a handle for palladium-catalyzed cross-coupling).

This guide addresses the specific challenges of handling the hydrochloride salt form, which exhibits increased hygroscopicity and acidity compared to the free base, requiring modified

storage and safety protocols.

Physicochemical Profile

Property	Data	Relevance
Appearance	Pale yellow to cream crystalline solid	Discoloration implies hydrolysis or oxidation.
Melting Point	25–28 °C (Free Base) / >200 °C (HCl Salt)	Salt form significantly raises thermal stability.
Solubility	Soluble in DMSO, MeOH, Water (with hydrolysis)	Avoid aqueous storage; HCl salt dissociates in water.
Acidity (pKa)	~3.5 (Pyridine Nitrogen)	The HCl salt is acidic; buffers required for biological assays.

Critical Hazard Analysis (Toxicology & Reactivity)

Standard SDS H-Codes: H302, H315, H319, H335.

The "Energetic-Corrosive" Duality

Unlike standard organic solids, this compound presents a dual hazard profile that requires a segmented safety approach:

- Nitro-Aromatic Energetics:** While not a primary explosive, the nitro group on an electron-deficient pyridine ring increases shock sensitivity and thermal instability. Heating this compound in a closed vessel (e.g., sealed tube reactions) without pressure relief is a critical risk.
- Acidic Hydrolysis:** The hydrochloride moiety is labile. Upon contact with mucosal membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns distinct from the organic irritation of the pyridine ring.

Toxicology & Sensitization

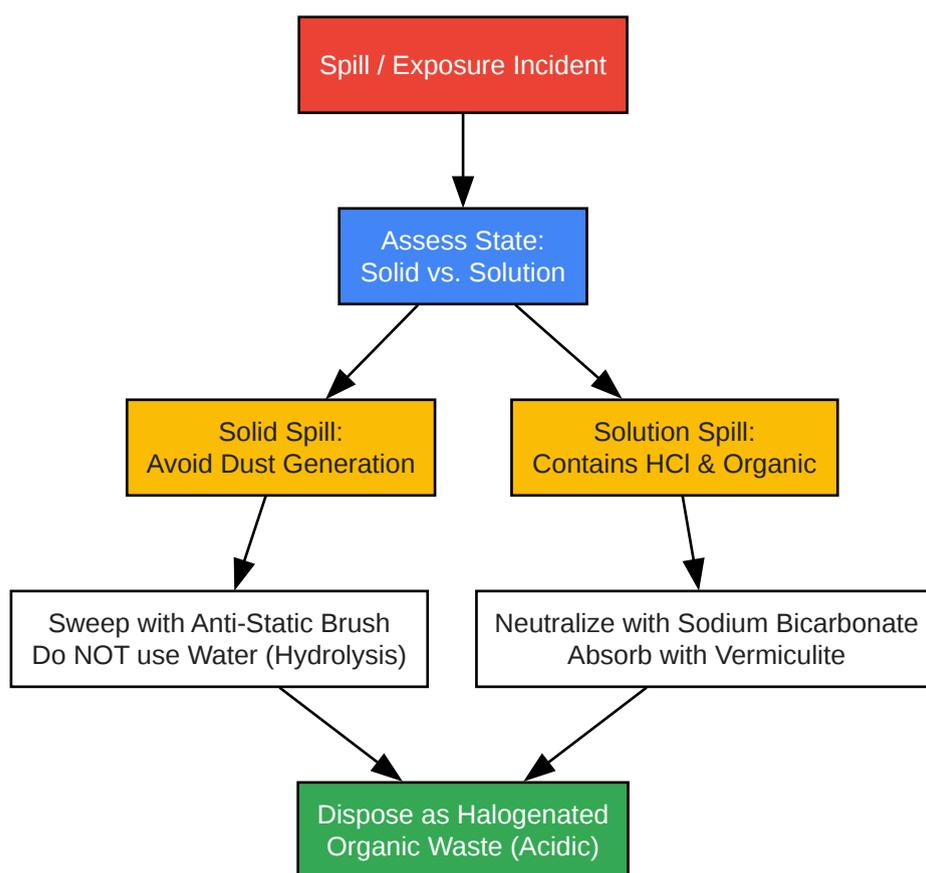
- Acute Toxicity:** Harmful if swallowed (Oral LD50 estimated <500 mg/kg). Mechanism involves interference with oxidative phosphorylation and potential methemoglobinemia (characteristic

of nitro-aromatics).

- Sensitization: Halogenated pyridines are known skin sensitizers. Repeated exposure can lead to allergic contact dermatitis. Nitrile gloves alone are insufficient for prolonged handling; double-gloving with a laminate liner is recommended for scale-up operations.

Emergency Response Logic

The following diagram outlines the decision logic for spill management, prioritizing the neutralization of the acidic salt component.



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Figure 1: Decision matrix for managing spills of 3-Chloro-4-nitropyridine HCl. Note the prohibition of water for solid spills to prevent acid vapor generation.

Handling, Storage, and Stability

Core Directive: The hydrochloride salt is hygroscopic. Moisture uptake leads to a "sticky" solid that is difficult to weigh and chemically degraded (formation of pyridones).

Storage Protocol[3][4]

- Temperature: Store at -20°C. The low temperature retards the slow hydrolysis of the chloro-substituent.
- Atmosphere: Must be stored under Argon or Nitrogen.
- Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk from HCl); use ceramic or plastic.

Solution Stability

- In DMSO: Stable for ~24 hours at room temperature.
- In Water/Buffer: Rapid dissociation. Prepare immediately before use. Do not store aqueous stocks.

Synthetic Utility & Mechanism

For the drug discovery chemist, 3-Chloro-4-nitropyridine is a "divergent scaffold." The reactivity is governed by the electron-deficient nature of the pyridine ring, further activated by the nitro group.[3][4]

Primary Workflow: Selective Reduction

The most common application is the reduction of the nitro group to an amine (3-chloro-4-aminopyridine), preserving the chlorine atom. This chlorine is then used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings to build complex libraries.

Methodology (Fe/NH

Cl Reduction):

- Dissolution: Dissolve 1 eq of 3-Chloro-4-nitropyridine HCl in EtOH/Water (3:1).
- Buffering: Add 5 eq of NH

Cl. (Crucial: The buffer prevents the dechlorination that can occur under strongly acidic conditions with SnCl

).

- Reduction: Add 4 eq of Iron powder (325 mesh). Heat to 70°C for 2 hours.
- Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with NaHCO₃ to liberate the free amine base. Extract with EtOAc.[5]

Secondary Workflow: Nucleophilic Aromatic Substitution ()

In this substrate, the 4-Nitro group is the primary leaving group, not the 3-Chloro. The nitro group at position 4 is highly activated by the ring nitrogen.

- Reaction: 3-Chloro-4-nitropyridine + R-NH

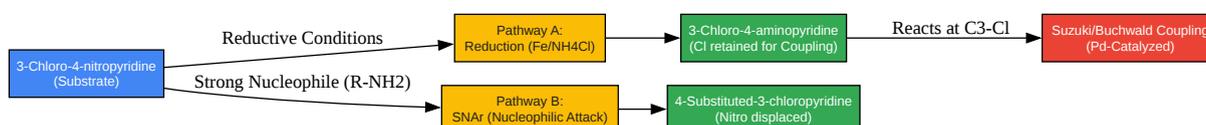
3-Chloro-4-amino(R)-pyridine + NO

.

- Observation: The 3-chloro group remains intact due to steric hindrance and lower electrophilicity compared to the C4-Nitro position.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways, highlighting the selectivity between the Nitro and Chloro substituents.



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Figure 2: Synthetic divergence. Pathway A (Reduction) is preferred for scaffold building, preserving the C3-Cl bond for subsequent transition-metal catalyzed cross-coupling.

Waste Disposal & Deactivation

Protocol:

- Segregation: Do not mix with general organic waste. The nitro group poses a potential explosion hazard if concentrated and heated with incompatible organics.
- Deactivation: Treat waste solutions with dilute NaOH to neutralize the HCl salt and hydrolyze any remaining active halides (slowly).
- Labeling: "Halogenated Solvent - Toxic - Nitro-Aromatic."

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